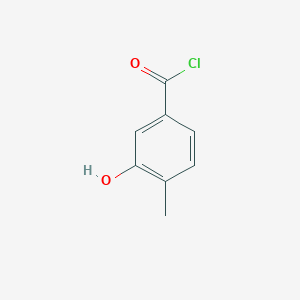

3-Hydroxy-4-methylbenzoyl chloride

Übersicht

Beschreibung

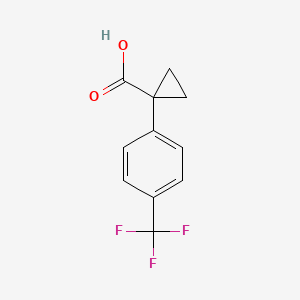

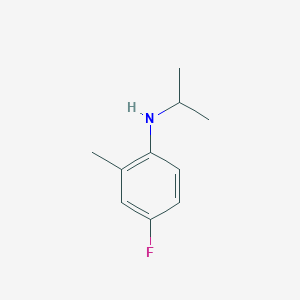

3-Hydroxy-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.594 . It falls under the category of carbonyl chlorides .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methylbenzoyl chloride consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis

3-Hydroxy-4-methylbenzoyl chloride is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 3-Hydroxy-4-methylbenzoyl chloride is used in the synthesis of complex organic compounds. For example, selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, demonstrates its role in protecting hydroxyl functionality and trapping liberated hydrogen chloride (Kurteva & Petrova, 2015).

- It is also involved in the ionization of hydroxy-methylbenzoates by free electron transfer, showing its relevance in understanding molecule dynamic effects and electron density shifts (Brede, Hermann, Karakostas, & Naumov, 2004).

Synthesis of Specific Compounds

- 3-Hydroxy-4-methylbenzoyl chloride or its derivatives are key in synthesizing specific compounds, like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Polymer Synthesis

- It plays a critical role in the synthesis of polymers, as seen in the creation of linear and branched poly(3-hydroxy-benzoates), demonstrating its versatility in producing materials with different physical properties (Kricheldorf, Zang, & Schwarz, 1982).

Potential Anticancer Applications

- Derivatives of 3-Hydroxy-4-methylbenzoyl chloride have been studied for their potential as anticancer compounds. For instance, new water-soluble thiosemicarbazone ligands and their copper(II) complexes showed promise in cytotoxic studies against cancer cell lines (Mirzaahmadi et al., 2019).

Corrosion Inhibition

- Studies have been conducted on rare-earth 3-(4-methylbenzoyl)-propanoate compounds, derived from 3-Hydroxy-4-methylbenzoyl chloride, as corrosion inhibitors for metals. This research is significant for material science and engineering applications (Peng et al., 2018).

Fluorescent Derivatization for Chromatography

- It's used in creating fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, enhancing the capabilities of chromatographic analyses (Tsuruta & Kohashi, 1987).

Analytical Applications

- The compound is relevant in analytical chemistry, such as in the determination of hydroxyl groups in polyethyleneoxy compounds, illustrating its utility in chemical analysis (Han, 1967).

Catalysis

- 3-Hydroxy-4-methylbenzoyl chloride derivatives are used in creating molecular catalysts, highlighting its role in fine-tuning the steric and electronic properties of ligands in catalytic processes (Zhong et al., 2014).

Eigenschaften

IUPAC Name |

3-hydroxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVFNDKRJSCKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)

![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)